2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid
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Overview
Description
This compound is also known by its IUPAC name, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid . It has a molecular weight of 415.47 .
Molecular Structure Analysis
The compound’s molecular structure consists of a fluorene moiety attached to a thiomorpholine ring via a methoxy carbonyl group . The thiomorpholine ring is further attached to an acetic acid group . The InChI key for this compound is LVUXMQFWQRXKER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Scientific Research Applications
Fluorophore Development
Fluorophores are crucial in biomedical analysis due to their fluorescence properties. A study by Hirano et al. (2004) highlighted the development of a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid. This fluorophore exhibits strong fluorescence across a wide pH range, stability against light and heat, and utility in fluorescent labeling of carboxylic acids, demonstrating the potential for compounds related to 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid in fluorophore development (Hirano et al., 2004).
Enzyme-activated Surfactants for Carbon Nanotubes
Cousins et al. (2009) explored N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs), leading to homogeneous aqueous CNT dispersions upon enzymatic activation. This innovative approach signifies the application of related compounds in enhancing the dispersion and integration of CNTs in various mediums, crucial for nanotechnology and material science (Cousins et al., 2009).
Cholesterol Biosensor Applications
A novel conducting copolymer, combining a monomer with 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetic acid (Fmoc-Gly-OH), was developed for cholesterol biosensing, as researched by Soylemez et al. (2013). The copolymer matrix displayed promising characteristics for amperometric cholesterol biosensing, indicating the utility of similar compounds in developing sensitive and specific biosensors for healthcare applications (Soylemez et al., 2013).
Oligomer Synthesis for Biomedical Applications
Gregar and Gervay-Hague (2004) synthesized oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This study demonstrates the compound's relevance in creating oligomers for potential use in drug delivery and biomolecular recognition, highlighting the versatility of related compounds in synthetic organic chemistry and pharmaceutical science (Gregar & Gervay-Hague, 2004).
Safety And Hazards
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)11-14-12-22(9-10-29(14,26)27)21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUXMQFWQRXKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid | |
CAS RN |
2137761-07-8 |
Source
|
Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy)carbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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